molecular formula C10H4ClN3O2S B8406072 4-Chloro-6-nitrobenzothienopyrimidine

4-Chloro-6-nitrobenzothienopyrimidine

Cat. No.: B8406072
M. Wt: 265.68 g/mol
InChI Key: AXJCLRPQAOFJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-nitrobenzothienopyrimidine is a heterocyclic compound featuring a pyrimidine core fused with a benzothiophene ring, substituted with chlorine and nitro groups at positions 4 and 6, respectively. The chloro and nitro groups confer electrophilicity and reactivity, making it a candidate for nucleophilic substitution reactions or as a scaffold for bioactive molecule synthesis .

Properties

Molecular Formula

C10H4ClN3O2S

Molecular Weight

265.68 g/mol

IUPAC Name

4-chloro-6-nitro-[1]benzothiolo[3,2-d]pyrimidine

InChI

InChI=1S/C10H4ClN3O2S/c11-10-9-7(12-4-13-10)5-2-1-3-6(14(15)16)8(5)17-9/h1-4H

InChI Key

AXJCLRPQAOFJOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC3=C2N=CN=C3Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 4-Chloro-6-nitrobenzothienopyrimidine and related compounds:

Compound Name Core Structure Substituents Key Properties Applications
This compound (Target) Benzothienopyrimidine Cl (C4), NO₂ (C6) High electrophilicity due to nitro group; fused ring enhances aromatic interactions Potential kinase inhibitors, agrochemicals
2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-yl) Pyrimidine Pyrimidine Cl (C2), 3-nitrophenoxy (C4), thiophene (C6) Enhanced π-stacking from thiophene; nitrophenoxy improves solubility in organic phases Synthetic intermediates for bioactive molecules
6-Chloro-4-hydroxypyrimidine Pyrimidine Cl (C6), OH (C4) Polar due to hydroxyl group; lower reactivity compared to nitro derivatives Laboratory reagent, reference material
4-Chloro-6-nitroquinazoline Quinazoline Cl (C4), NO₂ (C6) Planar structure with electron-deficient core; suitable for DNA intercalation Anticancer research, enzyme inhibition
4-Chloro-6-methylpyrimidine Pyrimidine Cl (C4), CH₃ (C6) Methyl group increases steric bulk; reduced electrophilicity Regulatory-compliant reference material

Key Research Findings

Reactivity and Functional Group Influence

  • Nitro vs. Hydroxyl Groups: The nitro group in this compound enhances electrophilicity at C4 and C6, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). In contrast, 6-Chloro-4-hydroxypyrimidine’s hydroxyl group promotes hydrogen bonding and aqueous solubility but limits reactivity .
  • Fused Ring Systems: Benzothienopyrimidine’s fused benzothiophene ring may improve binding to hydrophobic enzyme pockets compared to simpler pyrimidines (e.g., ’s thiophene-substituted derivative) or quinazolines .

Limitations and Knowledge Gaps

  • Direct comparative data on this compound’s synthesis, stability, or bioactivity are absent in the provided evidence. Conclusions are extrapolated from structural analogs.
  • highlights diverse chloro-nitro heterocycles but lacks benzothienopyrimidine-specific data, underscoring the need for targeted studies.

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